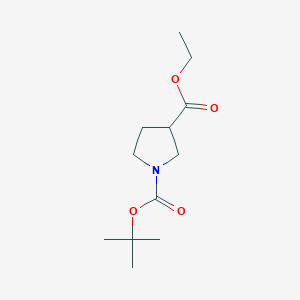

1-Boc-3-吡咯烷酮酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves several chemical reactions, where key steps include acylation, condensation, and cyclization processes. Typical synthesis pathways start from α-amino acid esters, undergoing condensation with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation to form pyrrolidine diones which are then further modified (Jones et al., 1990). Additionally, the ring-opening of ethylene oxide by homochiral carbanions derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine has been demonstrated as a practical synthesis route (Xiaohu Deng & Mani, 2005).

Molecular Structure Analysis

The molecular structure and properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate and similar compounds have been characterized through various spectroscopic techniques such as NMR, UV-Vis, and FT-IR. Density functional theory (DFT) and Atoms in Molecules (AIM) theories are often employed to evaluate the molecular structure and to confirm the formation of compounds. These studies reveal detailed insights into the vibrational analysis, molecular interactions, and conformational dynamics (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 1-Boc-3-pyrrolidinecarboxylate participates in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cycloadditions, making it a versatile reagent in organic synthesis. The compound's reactivity is significantly influenced by its functional groups and molecular structure, which enable selective transformations under different reaction conditions. Notably, the reactivity towards different types of electrophiles and nucleophiles can be tuned by modifying the pyrrolidine ring or the ester moiety (Ghaedi et al., 2015).

科学研究应用

杂环化合物的合成

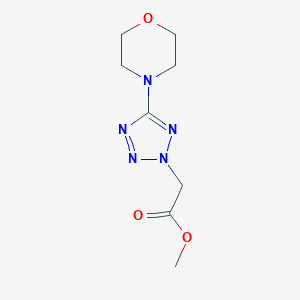

E1B3PC 用于合成六氢吡咯并-[1,2-d][1,2,4]三嗪-1,4-二酮和相关化合物,表明其在构建复杂的杂环骨架中的作用。该合成涉及与叔丁基 1-肼基甲酸酯的反应,展示了 E1B3PC 在生成多种杂环结构中的效用 (Aleš Obreza, U. Urleb, 2003)。

环化反应

在环化反应中,E1B3PC 用于通过与 N-甲苯磺酰亚胺的 [4 + 2] 环化来合成高度官能化的四氢吡啶,展示了其以高区域选择性和非对映选择性形成复杂环状结构的能力 (Xue-Feng Zhu, J. Lan, O. Kwon, 2003)。

对映选择性合成

E1B3PC 参与对映选择性合成,例如以高对映纯度创建 (R)-N-Boc-2-(2-羟乙基)吡咯烷。该合成采用 BF3·Et2O 辅助开环,突出了 E1B3PC 在生产手性分子中的作用 (Xiaohu Deng, N. Mani, 2005)。

吡咯衍生物的功能化

E1B3PC 用于吡咯衍生物的功能化,如通过羟醛缩合合成 4-(3-呋喃-2-基-丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯 (EFADPC) 所证明的。这突出了 E1B3PC 在构建在各种化学研究领域具有显着潜力的杂芳族化合物中的效用 (R. N. Singh, Poonam Rawat, S. Sahu, 2014)。

抗菌活性研究

E1B3PC 衍生的化合物已被研究其抗菌特性,如在合成 1β-甲基-2-[5-(1,2-二取代乙基)-吡咯烷-3-基硫代]碳青霉烯衍生物中所见。这项研究强调了 E1B3PC 在有助于开发新型抗菌剂方面的潜力 (J. Kim et al., 2006)。

未来方向

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400631 | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

CAS RN |

170844-49-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)